6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane
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Overview
Description
6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of nitro groups and methyl groups attached to the diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the nitration of a precursor diazepane compound, followed by the introduction of nitropropyl groups through nucleophilic substitution reactions. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and a palladium catalyst.
Substitution: The nitropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Scientific Research Applications
6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of nitro compounds on biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane would depend on its specific interactions with molecular targets. The nitro groups may participate in redox reactions, while the diazepane ring could interact with biological receptors or enzymes. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without the nitro and methyl substitutions.
6-Methyl-1,4-diazepane: A similar compound with only the methyl group.
6-Nitro-1,4-diazepane: A similar compound with only the nitro group.
Uniqueness
6-Methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane is unique due to the presence of both nitro and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
190580-80-4 |
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Molecular Formula |
C12H23N5O6 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
6-methyl-6-nitro-1,4-bis(2-nitropropyl)-1,4-diazepane |
InChI |
InChI=1S/C12H23N5O6/c1-10(15(18)19)6-13-4-5-14(7-11(2)16(20)21)9-12(3,8-13)17(22)23/h10-11H,4-9H2,1-3H3 |
InChI Key |
QRWYCGZXLKTCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC(C1)(C)[N+](=O)[O-])CC(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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